1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride
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Overview
Description
1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride is a chemical compound with the molecular formula C13H11ClINO2 It is a derivative of pyridine and benzoyl chloride, featuring an iodine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride typically involves the reaction of 2-iodobenzoyl chloride with 4-methoxypyridine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or acetonitrile.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. Conditions may vary depending on the desired product.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used. Solvents like toluene or dimethylformamide (DMF) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride depends on its specific application. In general, the compound can interact with molecular targets, such as enzymes or receptors, through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoyl chloride: A precursor in the synthesis of 1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride, used in various organic reactions.
4-Methoxypyridine: Another precursor, used in the synthesis of pyridine derivatives.
Benzoyl Chloride Derivatives: Compounds with similar structures and reactivity, used in organic synthesis.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research, making it a valuable compound for scientific studies.
Properties
CAS No. |
174840-95-0 |
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Molecular Formula |
C13H11ClINO2 |
Molecular Weight |
375.59 g/mol |
IUPAC Name |
(2-iodophenyl)-(4-methoxypyridin-1-ium-1-yl)methanone;chloride |
InChI |
InChI=1S/C13H11INO2.ClH/c1-17-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14;/h2-9H,1H3;1H/q+1;/p-1 |
InChI Key |
DKECEYOIGRDZKG-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=[N+](C=C1)C(=O)C2=CC=CC=C2I.[Cl-] |
Origin of Product |
United States |
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